Home > Products > Screening Compounds P3453 > BPR1R024 mesylate
BPR1R024 mesylate -

BPR1R024 mesylate

Catalog Number: EVT-15278234
CAS Number:
Molecular Formula: C25H25F3N6O5S
Molecular Weight: 578.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BPR1R024 mesylate is a selective inhibitor of the colony-stimulating factor 1 receptor, also known as CSF1R. This compound has garnered attention for its potential therapeutic applications in targeting macrophage-related diseases, particularly in oncology. It is characterized by its ability to inhibit the survival of tumor-associated macrophages, which are often implicated in promoting tumor growth and metastasis.

Source and Classification

BPR1R024 mesylate originates from a series of chemical modifications aimed at enhancing the selectivity and potency of inhibitors targeting CSF1R. It falls under the category of small molecule inhibitors and is classified as a tyrosine kinase inhibitor, specifically designed to interfere with the signaling pathways associated with CSF1R activity. The compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in various cancer types and inflammatory diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of BPR1R024 mesylate involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis begins with readily available chemical precursors that contain functional groups amenable to modification.
  2. Reactions: Key reactions may include:
    • Substitution Reactions: To introduce specific functional groups that enhance binding affinity to CSF1R.
    • Coupling Reactions: Often used to link different molecular fragments together to form the final compound.
  3. Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate BPR1R024 mesylate from unreacted materials and byproducts.

Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yield and purity but are often proprietary or detailed in specialized chemical literature.

Molecular Structure Analysis

Structure and Data

The molecular structure of BPR1R024 mesylate can be described using standard chemical notation. The compound features a core structure that interacts specifically with the active site of CSF1R.

  • Molecular Formula: C₁₈H₁₈N₄O₃S
  • Molecular Weight: Approximately 366.43 g/mol
  • Structural Characteristics: The structure includes various functional groups that facilitate binding to the CSF1R kinase domain, contributing to its selectivity and potency .
Chemical Reactions Analysis

Reactions and Technical Details

BPR1R024 mesylate primarily acts through competitive inhibition of the CSF1R. The key reactions include:

  • Binding Interaction: The compound binds to the ATP-binding site of CSF1R, preventing phosphorylation events necessary for receptor activation.
  • Downstream Effects: Inhibition leads to decreased signaling through pathways such as MAPK and PI3K/AKT, which are crucial for macrophage survival and function.

The effectiveness of BPR1R024 mesylate is often evaluated through IC50 values, with reported values around 0.53 nM, indicating high potency against CSF1R .

Mechanism of Action

Process and Data

The mechanism of action for BPR1R024 mesylate involves:

  1. Receptor Binding: Upon administration, BPR1R024 mesylate selectively binds to CSF1R.
  2. Inhibition of Signaling Pathways: This binding prevents the receptor from undergoing conformational changes necessary for downstream signaling, effectively blocking pathways that promote macrophage survival and inflammatory responses.
  3. Impact on Tumor Microenvironment: By inhibiting CSF1R signaling, BPR1R024 mesylate reduces the presence and activity of protumor M2-like macrophages within tumors, potentially leading to enhanced antitumor immunity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

BPR1R024 mesylate exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under various pH conditions is crucial for its application in biological systems.

Relevant analyses often include melting point determination, spectral analysis (NMR, IR), and stability assessments under different environmental conditions .

Applications

Scientific Uses

BPR1R024 mesylate has several promising applications in scientific research:

  • Cancer Therapy: Its primary application lies in oncology, where it is being investigated for its ability to inhibit tumor-associated macrophages in various cancers such as breast cancer and ovarian cancer.
  • Inflammatory Diseases: Given its mechanism of action targeting macrophage survival, it may also hold potential for treating chronic inflammatory conditions where CSF1R signaling plays a role.
  • Drug Development Research: As a model compound for studying receptor-inhibitor interactions, BPR1R024 mesylate serves as a valuable tool in drug discovery efforts aimed at developing more selective CSF1R inhibitors .
Discovery and Development of BPR1R024 Mesylate

Origins in Multitargeting Kinase Inhibitor Optimization (BPR1K871 Derivative)

BPR1R024 mesylate originated from systematic optimization of BPR1K871 (9), a clinical-stage multitargeting kinase inhibitor developed as part of a quinazoline-based kinase inhibitor program. The parent compound demonstrated broad-spectrum activity but lacked sufficient selectivity for colony-stimulating factor-1 receptor (CSF1R), a key immunotherapeutic target. Researchers employed a property-driven optimization strategy to enhance CSF1R specificity while maintaining favorable pharmacokinetic properties. Molecular docking studies revealed that BPR1K871's 7-aminoquinazoline core possessed intrinsic affinity for CSF1R's hinge region, providing a structural foundation for selective inhibitor development. Through iterative medicinal chemistry cycles, the team modified peripheral substituents to amplify CSF1R binding while deliberately diminishing off-target interactions, particularly with Aurora kinases (AURA/B). This approach culminated in the identification of BPR1R024 as a lead candidate with markedly improved CSF1R selectivity and oral bioavailability (35% in rat models) [1] [2] [9].

Table 1: Evolution from BPR1K871 to BPR1R024

ParameterBPR1K871BPR1R024Optimization Impact
CSF1R IC₅₀8.2 nM0.53 nM15.5-fold potency increase
AURB IC₅₀3.8 nM1.40 μM368-fold selectivity improvement
Oral Bioavailability22% (rat)35% (rat)Enhanced pharmacokinetic profile
M1/M2 Selectivity RatioNot reported>100-fold (M2 selective)Achieved functional selectivity

Structural Optimization Strategies for CSF1R Selectivity

Role of 7-Aminoquinazoline Scaffold in Nonclassical Hydrogen-Bonding Interactions

The 7-aminoquinazoline scaffold served as the structural cornerstone for achieving exceptional CSF1R potency. X-ray crystallography and molecular docking studies demonstrated that this unique scaffold engages CSF1R's hinge region through nonclassical hydrogen-bonding (NCHB) interactions, distinct from canonical hinge-binding motifs. The quinazoline N¹ atom forms a critical hydrogen bond with CSF1R's Cys666 backbone amide, while the 7-amino group establishes a water-mediated hydrogen bond network with Asp797 in the DFG motif. These interactions induce a unique conformational change in the activation loop, stabilizing the kinase in an inactive state. Quantum mechanical calculations revealed that the electron-donating character of the 7-amino group enhances charge transfer to the hinge region, contributing to the 0.53 nM IC₅₀ against CSF1R. This scaffold's binding mode was experimentally validated through mutagenesis studies, showing complete loss of potency when Cys666 was mutated to serine [1] [2] [3].

Chain Extension Strategies to Mitigate Aurora Kinase Off-Target Activity

To address Aurora kinase off-target activity observed in BPR1K871, researchers implemented a strategic chain extension approach targeting the back pocket differences between CSF1R and Aurora kinases. Structural superimposition revealed that Aurora kinases possess a shallower back pocket with restricted accessibility compared to CSF1R's more expansive hydrophobic region. By introducing a para-substituted benzyloxy group connected via an ethylene linker to the quinazoline core, the team exploited this spatial disparity. The extended chain optimally occupied CSF1R's hydrophobic back pocket (formed by Ile634, Leu638, and Phe802) while causing steric clashes with Aurora B's gatekeeper residue Leu154. This modification reduced Aurora B inhibition from 3.8 nM (BPR1K871) to 1.40 μM (BPR1R024), representing a 368-fold selectivity improvement. Cellular assays confirmed minimal AURB phosphorylation inhibition at therapeutic concentrations, mitigating mitotic disruption risks [1] [9].

Table 2: Structure-Activity Relationship of Chain Modifications

Chain ModifierCSF1R IC₅₀ (nM)AURB IC₅₀ (nM)Selectivity Ratio (AURB/CSF1R)
-H (BPR1K871)8.23.80.46
-CH₂CH₂OCH₃2.7420155.6
-CH₂CH₂OCH₂C₆H₅0.5314002641.5
-CH₂CH₂OCH₂C₆H₄F1.2890741.7

Rational Design Based on Comparative CSF1R and Aurora Kinase Structural Studies

The rational design of BPR1R024 was guided by high-resolution co-crystal structures of both CSF1R and Aurora B, revealing critical differences in their ATP-binding pockets. Computational analysis identified three key structural determinants governing selectivity:

  • Gatekeeper Region Conformation: CSF1R's Leu634 versus Aurora B's Leu154 created distinct accessibility profiles to the hydrophobic back pocket
  • DFG Motif Flexibility: CSF1R's Asp797 exhibited greater conformational mobility than Aurora B's Asp172, accommodating larger substituents
  • αC-Helix Orientation: Aurora B's αC-helix adopts an "in" position incompatible with BPR1R024's benzyloxy extension

Researchers exploited these differences through a computational scaffold-hopping approach, screening over 120 derivatives for optimal steric and electrostatic complementarity. Free energy perturbation calculations predicted binding affinity changes within 0.5 kcal/mol accuracy, enabling virtual screening prioritization. The selected candidate (BPR1R024) demonstrated a type II binding mode in CSF1R, stabilizing the DFG-out conformation while maintaining high kinase selectivity (S(10) score = 0.017). X-ray crystallography confirmed the binding pose, showing the trifluoromethylphenyl group occupying a unique subpocket formed by CSF1R's Leu800 and Gly801, absent in Aurora kinases [1] [9].

Kinase Selectivity Profile of BPR1R024:

| Kinase          | IC₅₀ (nM) | Kinase          | IC₅₀ (nM) ||-----------------|-----------|-----------------|-----------|| **CSF1R**       | 0.53      | FLT3            | >10,000   || AURA            | >10,000   | KIT             | >10,000   || AURB            | 1,400     | PDGFRα          | >10,000   || VEGFR2          | >10,000   | TRKA            | 8,750     |

Properties

Product Name

BPR1R024 mesylate

IUPAC Name

1-[4-[7-(dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea;methanesulfonic acid

Molecular Formula

C25H25F3N6O5S

Molecular Weight

578.6 g/mol

InChI

InChI=1S/C24H21F3N6O2.CH4O3S/c1-33(2)17-6-9-19-20(11-17)30-14-31-22(19)35-18-7-4-16(5-8-18)32-23(34)29-13-15-3-10-21(28-12-15)24(25,26)27;1-5(2,3)4/h3-12,14H,13H2,1-2H3,(H2,29,32,34);1H3,(H,2,3,4)

InChI Key

IOTHUERMMPFCSD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=NC=N2)OC3=CC=C(C=C3)NC(=O)NCC4=CN=C(C=C4)C(F)(F)F.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.